Difloxacin-d3 (hydrochloride)

Descripción general

Descripción

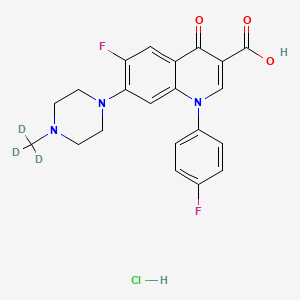

Difloxacin-d3 (hydrochloride) is a deuterated form of difloxacin hydrochloride. It is a fluoroquinolone antibiotic that is used primarily in scientific research as an internal standard for the quantification of difloxacin by gas chromatography or liquid chromatography-mass spectrometry . The compound has a molecular formula of C21H16D3F2N3O3 and a molecular weight of 402.4 .

Mecanismo De Acción

Target of Action

Difloxacin-d3, also known as Difloxacin D3 hydrochloride (methyl D3), is a synthetic fluoroquinolone used in veterinary medicine . The primary target of Difloxacin-d3 is the bacterial enzyme DNA gyrase, also known as Topoisomerase II . This enzyme is essential for major DNA functions such as replication, transcription, and recombination .

Mode of Action

The primary mode of action of Difloxacin-d3 involves interaction with DNA gyrase . Difloxacin-d3 inhibits DNA gyrase, an enzyme required for negative supercoiling during DNA replication . This interaction interferes with the maintenance and synthesis of bacterial DNA, leading to cell death due to the inability of bacteria to maintain the DNA superhelical structure .

Biochemical Pathways

The inhibition of DNA gyrase by Difloxacin-d3 affects the DNA replication process, a critical biochemical pathway in bacterial cells . This disruption of DNA replication leads to cell death, exerting a bactericidal effect .

Pharmacokinetics

Difloxacin-d3 is rapidly and almost completely absorbed after oral administration . Approximately 50% of the drug is bound to circulating plasma proteins . It is primarily metabolized by the liver through glucuronidation and secreted in the bile . The drug can also be reabsorbed with the bile .

Result of Action

The result of Difloxacin-d3’s action is the death of bacterial cells . By inhibiting DNA gyrase, Difloxacin-d3 prevents the bacteria from maintaining and synthesizing their DNA, leading to cell death . This makes Difloxacin-d3 a potent antibacterial agent with a broad bactericidal spectrum .

Action Environment

The action of Difloxacin-d3 can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the pH of the environment, the presence of other substances in the body, and the health status of the organism . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of difloxacin D3 hydrochloride (methyl D3) involves the incorporation of deuterium atoms into the difloxacin molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of difloxacin D3 hydrochloride (methyl D3) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production methods are designed to meet stringent quality standards to ensure the compound’s suitability for use as an analytical standard .

Análisis De Reacciones Químicas

Types of Reactions

Difloxacin-d3 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups being targeted .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with modified functional groups .

Aplicaciones Científicas De Investigación

Difloxacin-d3 (hydrochloride) is used extensively in scientific research, particularly in the following areas:

Biology: Used in studies involving bacterial resistance and the efficacy of fluoroquinolone antibiotics.

Medicine: Research on the pharmacokinetics and pharmacodynamics of fluoroquinolone antibiotics.

Industry: Quality control and assurance in the production of pharmaceuticals and veterinary products.

Comparación Con Compuestos Similares

Similar Compounds

- Enrofloxacin D5 hydrochloride

- Ciprofloxacin D8 hydrochloride

- Ofloxacin D3 hydrochloride

- Norfloxacin D5 hydrochloride

Uniqueness

Difloxacin-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in analytical applications. The incorporation of deuterium atoms also helps in distinguishing it from non-deuterated analogs in mass spectrometry .

Actividad Biológica

Difloxacin-d3 (hydrochloride) is a fluorinated quinolone antibiotic that exhibits significant biological activity against a range of bacterial pathogens. This document provides a detailed overview of its biological mechanisms, pharmacokinetics, and therapeutic applications, supported by relevant data tables and research findings.

Difloxacin-d3 primarily exerts its antibacterial effects through the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. This mechanism leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death. The compound demonstrates bactericidal activity against both replicating and dormant microorganisms, making it effective in treating various infections.

Pharmacokinetics

The pharmacokinetic profile of difloxacin-d3 has been studied extensively in various animal models. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution

- Maximum Plasma Concentration (Cmax) : Achieved within 1-2 hours post-administration.

- Elimination Half-Life : Approximately 7 hours in broilers; variations exist in other species.

- Bioavailability : Higher in broilers (96.4%) compared to turkeys (57.4%).

Table 1: Pharmacokinetic Parameters of Difloxacin-d3

| Species | Cmax (mg/L) | Time to Cmax (h) | Half-Life (h) | Bioavailability (%) |

|---|---|---|---|---|

| Broilers | 4.5 | 1-2 | 7 | 96.4 |

| Turkeys | 1.2 | 1-2 | 7 | 57.4 |

Therapeutic Applications

Difloxacin-d3 is utilized primarily in veterinary medicine for the treatment of bacterial infections in livestock and poultry, including:

- Chronic Respiratory Infections : Caused by Escherichia coli and Mycoplasma gallisepticum in chickens.

- Infections in Turkeys : Effective against Pasteurella multocida.

- Bovine Respiratory Disease : Used for treating conditions such as shipping fever and calf pneumonia.

In Vitro Studies

Research indicates that difloxacin-d3 has robust activity against various strains of bacteria, including those resistant to other antibiotics. A study evaluated its efficacy against Neisseria gonorrhoeae and Chlamydia trachomatis, showing high susceptibility rates.

Table 2: In Vitro Activity Against Selected Pathogens

| Pathogen | MIC (µg/mL) | Resistance Profile |

|---|---|---|

| Neisseria gonorrhoeae | <0.5 | Includes penicillinase-producing strains |

| Chlamydia trachomatis | <1.0 | Sensitive |

| Gardnerella vaginalis | <2.0 | Moderate activity |

Case Studies

- Veterinary Application : A clinical trial involving broiler chickens treated with difloxacin-d3 showed significant improvement in respiratory health compared to untreated controls.

- Residue Studies : Research on residue depletion indicated that difloxacin-d3 levels decreased significantly within 24 hours post-treatment, ensuring compliance with food safety standards.

Safety Profile

Difloxacin-d3 has undergone extensive safety evaluations. It is considered non-genotoxic based on mutagenicity tests and does not show significant carcinogenic potential at therapeutic doses.

Propiedades

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMGBGLSDVIOHL-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-89-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173021-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.